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Compound of Interest

Compound Name:
2-Amino-5-iodo-6-methyl-4-

pyrimidinol

Cat. No.: B1384218 Get Quote

A comprehensive guide for researchers and drug development professionals on the binding

efficiencies and interaction patterns of pyrimidinol derivatives with various protein targets.

This guide provides a comparative analysis of recent docking studies on pyrimidinol

derivatives, offering insights into their potential as inhibitors for a range of protein active sites

implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. By

summarizing key quantitative data and detailing experimental methodologies, this document

serves as a valuable resource for scientists engaged in drug discovery and development.

Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various

pyrimidinol derivatives against a panel of protein targets as reported in recent literature. These

values provide a quantitative basis for comparing the potential efficacy of different derivatives.

Table 1: Binding Energies of Pyrimidinol Derivatives Against Various Protein Targets
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Derivative/Compou
nd

Target Protein
Binding Energy
(kcal/mol)

Reference

Compound 8 EGFR-kinase (5Q4) -8.23 [1]

Compound 14 EGFR-kinase (5Q4) -7.98 [1]

Co-crystalized ligand COVID-19 Mpro -7.5 [2]

Compound 4c
Cyclin-Dependent

Kinase 2 (1HCK)
-7.9 [3][4]

Compound 4a
Cyclin-Dependent

Kinase 2 (1HCK)
-7.7 [3][4]

Compound 4h
Cyclin-Dependent

Kinase 2 (1HCK)
-7.5 [3][4]

Compound 4b
Cyclin-Dependent

Kinase 2 (1HCK)
-7.4 [3][4]

Compound PY4 COX-1 -6.081 [5]

Compound PY5 COX-2 -8.602 [5]

Table 2: In Vitro Inhibition Data for Pyrimidinol Derivatives
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Derivative/Compou
nd

Target Enzyme(s) IC50 / Ki Values Reference

Synthesized

pyrimidine derivatives
hCA I

Ki: 39.16 ± 7.70–

144.62 ± 26.98 nM
[6][7]

Synthesized

pyrimidine derivatives
hCA II

Ki: 18.21 ± 3.66–

136.35 ± 21.48 nM
[6][7]

Synthesized

pyrimidine derivatives
AChE

Ki: 33.15 ± 4.85–

52.98 ± 19.86 nM
[6][7]

Synthesized

pyrimidine derivatives
BChE

Ki: 31.96 ± 8.24–

69.57 ± 21.27 nM
[6][7]

Synthesized

pyrimidine derivatives
α‐glycosidase

Ki: 17.37 ± 1.11–

253.88 ± 39.91 nM
[6][7]

Synthesized

pyrimidine derivatives

Aldose Reductase

(AR)

Ki: 648.82 ± 53.74–

1902.58 ± 98.90 nM
[6][7]

Pyrimidine (a)
Glutathione

Reductase (GR)
IC50: 0.968 µM [8]

4-amino-2-

chloropyrimidine (b)

Glutathione

Reductase (GR)
IC50: 0.377 µM [8]

4-amino-6-

chloropyrimidine (c)

Glutathione

Reductase (GR)
IC50: 0.374 µM [8]

4-amino-2,6-

dichloropyrimidine (d)

Glutathione

Reductase (GR)
IC50: 0.390 µM [8]

4-amino-2-

chloropyrimidine

Glutathione S-

Transferase (GST)
Ki: 0.047 ± 0.0015 µM [9]

Compound 95 EGFR triple mutant IC50: 0.2 ± 0.01 μM [10]

Compound 7c, 7d, 7e SARS-CoV-2 Mpro

Promising antiviral

activity with low IC50

values

[2]
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Compound 4G
Antioxidant (DPPH

assay)
IC50: 98.5µg/ml [3][4]

Compound 4B
Antioxidant (DPPH

assay)
IC50: 117.8 µg/ml [3][4]

Compound (9)
Soybean

Lipoxygenase
IC50 = 1.1 μM [11]

Compound (5)
Soybean

Lipoxygenase
IC50 = 10.7 μM [11]

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the

results. Below are summaries of the typical experimental protocols.

General Molecular Docking Protocol:

Ligand Preparation: The 3D structures of the pyrimidinol derivatives are typically drawn using

software like ChemDraw and optimized.[3][12] Energy minimization is performed using tools

like the Molecular Operating Environment (MOE) or LigPrep.[5][12]

Protein Preparation: The X-ray crystal structures of the target proteins are obtained from the

Protein Data Bank (PDB). The protein structures are prepared by removing water molecules,

adding hydrogen atoms, and minimizing their energy using modules like the Protein

Preparation Wizard in Schrödinger.[5]

Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking

calculations.[2][5] The active site of the protein is defined, and the ligands are docked into

this site. The docking poses are then scored based on their binding energy.[5] The accuracy

of the docking protocol is often validated by redocking the co-crystalized ligand and ensuring

the Root Mean Square Deviation (RMSD) is below a certain threshold (e.g., <2 Å).[2]

Logical and Pathway Relationships
The following diagrams illustrate the logical flow of a typical drug discovery workflow involving

pyrimidinol derivatives and the signaling pathway context for one of the key targets, the
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Fig. 1: A typical drug discovery workflow for pyrimidinol derivatives.
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Fig. 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidinol derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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